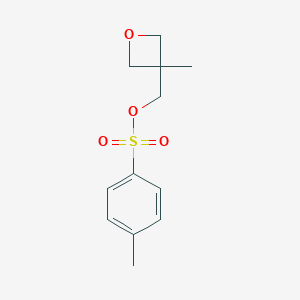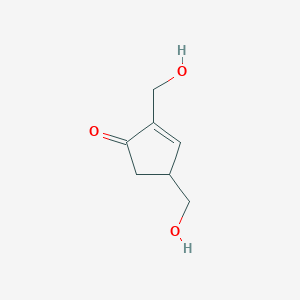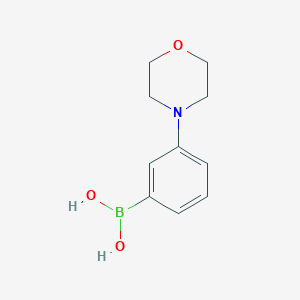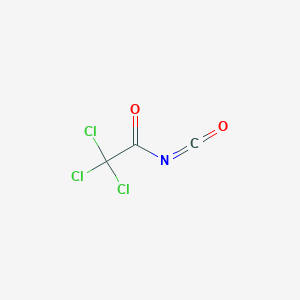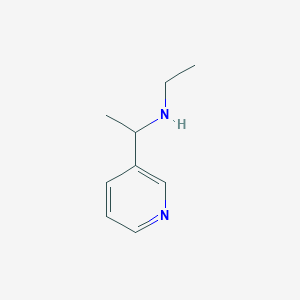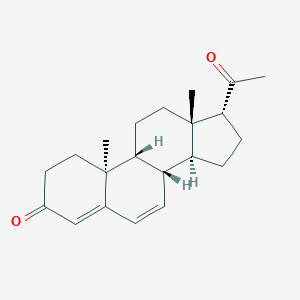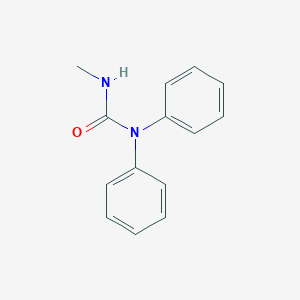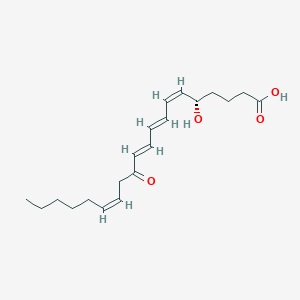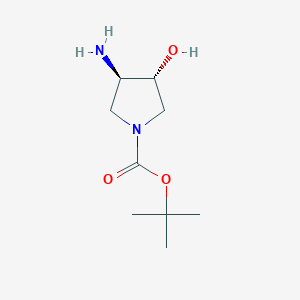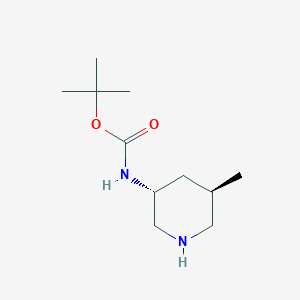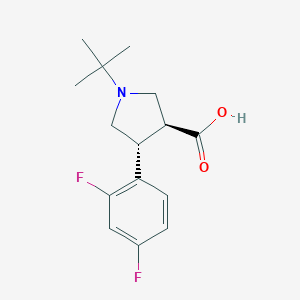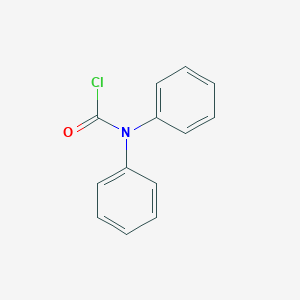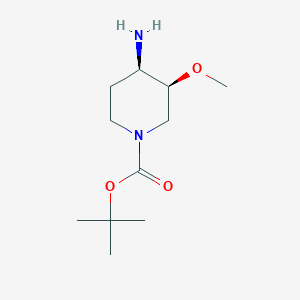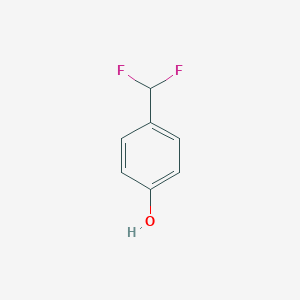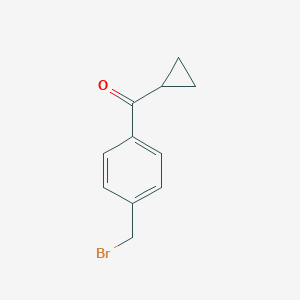
(4-(溴甲基)苯基)(环丙基)甲酮
描述
Green Approach to Synthesis
The synthesis of (4-bromomethyl)phenyl)(cyclopropyl)methanone derivatives can be achieved through environmentally friendly methods. A study demonstrated the use of a water-mediated Diels-Alder reaction to synthesize related compounds, specifically some (4-bromo-1-naphthyl)-(3-(substituted phenyl) bicyclo[2.2.1]hept-5-en-2-yl) methyl ketones. This reaction was catalyzed by fly-ash and yielded more than 60% of the desired products .
Molecular Structure Analysis
X-ray diffraction studies have been used to determine the crystal structure of similar compounds, such as (4-Chloro-2-hydroxy-phenyl)-phenyl-methanone and (5-bromo-2-hydroxyphenyl)-(phenyl)methanone. These studies provide detailed information on the molecular structure, including crystal system, space group, and unit cell parameters .
Chemical Reactions Analysis
Lewis acid-catalyzed reactions have been employed to transform bis(4-alkoxyphenyl)methanol into polysubstituted cyclopentenes, which are structurally related to (4-(Bromomethyl)phenyl)(cyclopropyl)methanone. These reactions also yield methylenecyclobutanes and dienes as minor products. The reaction conditions are typically mild, and the yields range from moderate to good .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by various spectroscopic techniques, including infrared, nuclear magnetic resonance, and mass spectroscopy. Additionally, the antibacterial, antifungal, and antioxidant activities of these ketones have been evaluated, indicating potential bioactive properties .
Antimicrobial and Antioxidant Activities
The synthesized methanones exhibit significant antimicrobial and antioxidant activities. The antibacterial and antifungal activities were assessed using the Bauer-Kirby method, and the antioxidant activities were measured using the DPPH radical scavenging activity method . Another study synthesized derivatives of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and evaluated their in vitro antioxidant activities, which showed that these compounds possess effective antioxidant power .
Anti-mycobacterial Properties
A related study reported the efficient synthesis of aryloxyphenyl cyclopropyl methanones, which displayed anti-tubercular activities against M. tuberculosis H37Rv in vitro. The most active compounds also showed activity against multidrug-resistant strains, and some enhanced the mean survival time in mice .
科学研究应用
组合支架合成
已开发出一种高效、高产率的一锅法合成方法,用于合成与RAM和WANG树脂结合的4-取代环丙基苯甲酮。该方法可作为生成各种结构多样的脂环化合物的平台,突显了(4-(溴甲基)苯基)(环丙基)甲酮在组合化学和支架开发中的实用性,用于潜在的药物发现应用(Grover et al., 2004)。
抗结核和抗疟活性
从环丙基苯甲酮衍生的一系列化合物,包括(4-(溴甲基)苯基)(环丙基)甲酮,已被合成并评估其抗结核和抗疟活性。值得注意的是,其中几种化合物在体外显示出对结核分枝杆菌H37Rv和疟原虫的显著活性,表明这些衍生物在结核病和疟疾治疗中的潜力(Bisht et al., 2010); (Ajay et al., 2010)。
抗氧化性质
对苯基环丙基甲酮衍生物的研究还揭示了潜在的抗氧化性质。例如,经溴化和去甲基化步骤合成的化合物在体外显示出有效的抗氧化能力,表明对环丙基苯甲酮核心结构的修饰可以产生具有有益抗氧化活性的化合物 (Çetinkaya等,2012)。
绿色合成方法
利用水介导的Diels-Alder反应采用绿色合成方法,已用于创建(4-溴-1-萘基)-(3-(取代苯基)双环[2.2.1]庚-5-烯-2-基)甲基酮,展示了一种从简单的环丙基苯甲酮衍生物中生产复杂结构的环境友好方法。该方法强调了(4-(溴甲基)苯基)(环丙基)甲酮在可持续化学实践中的适应性(Thirunarayanan, 2017)。
安全和危害
属性
IUPAC Name |
[4-(bromomethyl)phenyl]-cyclopropylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c12-7-8-1-3-9(4-2-8)11(13)10-5-6-10/h1-4,10H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDFDRURELYOOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701262646 | |
| Record name | [4-(Bromomethyl)phenyl]cyclopropylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701262646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Bromomethyl)phenyl)(cyclopropyl)methanone | |
CAS RN |
35981-66-9 | |
| Record name | [4-(Bromomethyl)phenyl]cyclopropylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35981-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Bromomethyl)phenyl]cyclopropylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701262646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


